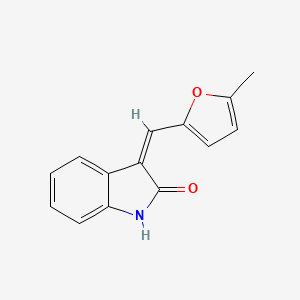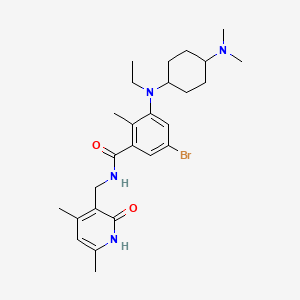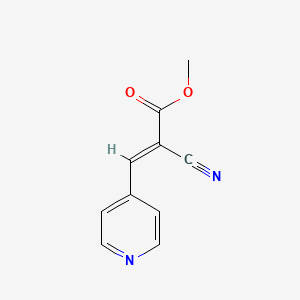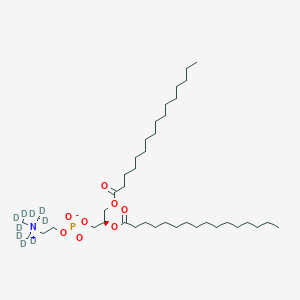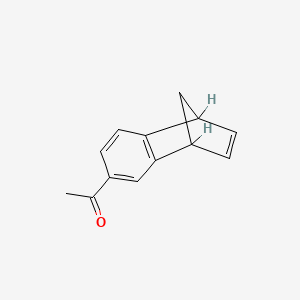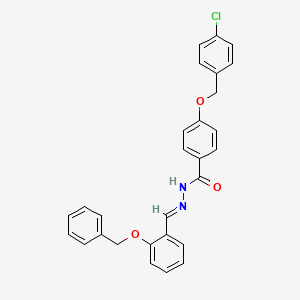
N'-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of benzyloxy and chlorobenzyl groups attached to a benzohydrazide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and 4-((4-chlorobenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The benzyloxy and chlorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acids or aldehydes, while reduction can produce hydrazines or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N’-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N’-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(2-(Benzyloxy)benzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
- N’-(2-(Benzyloxy)benzylidene)-4-((4-fluorobenzyl)oxy)benzohydrazide
- N’-(2-(Benzyloxy)benzylidene)-4-((4-nitrobenzyl)oxy)benzohydrazide
Uniqueness
N’-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with other substituents, such as methyl, fluorine, or nitro groups. The specific effects and applications of the compound are influenced by the nature of the substituents and their interactions with molecular targets.
Propiedades
Número CAS |
332146-94-8 |
|---|---|
Fórmula molecular |
C28H23ClN2O3 |
Peso molecular |
470.9 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C28H23ClN2O3/c29-25-14-10-22(11-15-25)19-33-26-16-12-23(13-17-26)28(32)31-30-18-24-8-4-5-9-27(24)34-20-21-6-2-1-3-7-21/h1-18H,19-20H2,(H,31,32)/b30-18+ |
Clave InChI |
BKUMTKANBNZZOM-UXHLAJHPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



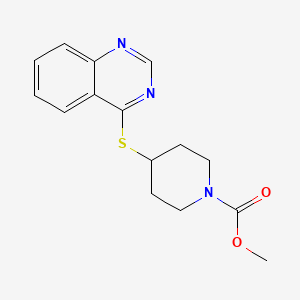
![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
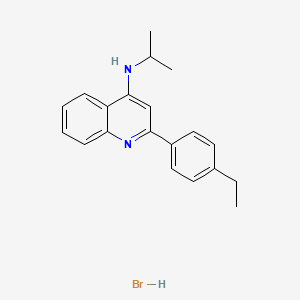
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
